1-Methoxypropan-2-yl 2-bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxypropan-2-yl 2-bromoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group, a propyl group, and a bromoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxypropan-2-yl 2-bromoacetate can be synthesized through the esterification of 1-methoxypropan-2-ol with bromoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxypropan-2-yl 2-bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 1-methoxypropan-2-ol and bromoacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Products include substituted amides, thioesters, and ethers.
Hydrolysis: Products include 1-methoxypropan-2-ol and bromoacetic acid.
Scientific Research Applications
1-Methoxypropan-2-yl 2-bromoacetate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Medicinal Chemistry: It is employed in the development of novel drug candidates by serving as a building block for the synthesis of bioactive molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methoxypropan-2-yl 2-bromoacetate involves its reactivity towards nucleophiles. The bromoacetate moiety acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound serves as an electrophilic reagent to introduce functional groups into target molecules.
Molecular Targets and Pathways:
Nucleophilic Substitution Pathways: The compound reacts with nucleophiles to form new covalent bonds, leading to the formation of substituted products.
Hydrolysis Pathways: The ester bond is cleaved under acidic or basic conditions, resulting in the formation of alcohol and carboxylic acid products.
Comparison with Similar Compounds
1-Methoxypropan-2-yl 2-bromoacetate can be compared with other similar compounds, such as:
1-Methoxypropan-2-yl acetate: This compound lacks the bromoacetate moiety and is used primarily as a solvent in various industrial applications.
Methyl bromoacetate: This compound is structurally similar but lacks the methoxypropan-2-yl group.
Uniqueness: this compound is unique due to the presence of both a methoxypropan-2-yl group and a bromoacetate moiety. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.
Properties
CAS No. |
56521-75-6 |
---|---|
Molecular Formula |
C6H11BrO3 |
Molecular Weight |
211.05 g/mol |
IUPAC Name |
1-methoxypropan-2-yl 2-bromoacetate |
InChI |
InChI=1S/C6H11BrO3/c1-5(4-9-2)10-6(8)3-7/h5H,3-4H2,1-2H3 |
InChI Key |
ZGPNQMRPMCAKFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.